Cas no 23246-96-0 (Riddelliine)

Riddelliine 化学的及び物理的性質

名前と識別子

-

- [1,6]Dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione,3-ethylidene-3,4,5,6,9,11,13,14,14a,14b-decahydro-6-hydroxy-6-(hydroxymethyl)-5-methylene-,(3Z,6S,14aR,14bR)-

- Riddelliine

- Riddelline

- Riddelline DISCONTINUED

- (15Z)-12,18-dihydroxy-13,19-didehydrosenecionan-11,16-dione

- 12,18-dihydroxy-senecion-13(19)-ene-11,16-dione

- 13,19-Didehydro-12,18-dihydroxysenecionan-11,16-dione

- Riddeliin

- Riddeliine

- Riddeline

- 18-Hydroxyseneciphylline

- 81YO8GX9J8

- C10375

- Q3935171

- (Z)-eth

- 1ST164452

- HY-122099

- CS-0081774

- SCHEMBL20771236

- FS-6752

- [1,6]Dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione, 3-ethylidene-3,4,5,6,9,11,13,14,14a,14b-decahydro-6-hydroxy-6-(hydroxymethyl)-5-methylene-, (3Z,6S,14aR,14bR)-

- (1R, 4Z, 7S, 17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methylidene-2, 9-dioxa-14-azatricyclo[9.5.1.014, 17]heptadec-11-ene-3, 8-dione

- CHEBI:63924

- UNII-81YO8GX9J8

- NS00094708

- DTXSID4026006

- Senecionan-11,16-dione, 13,19-didehydro-12,18-dihydroxy-

- AKOS040762283

- (1,6)DIOXACYCLODODECINO(2,3,4-GH)PYRROLIZINE-2,7-DIONE, 3- ETHYLIDENE-3,4,5,6,9,11,13,14,14A,14B-DECAHYDRO-6-HYDROXY-6- (HYDROXYMETHYL)-5-METHYLENE-, (3Z,6S,14AR,14BR)-

- (6S,9a1R,14aR,Z)-3-ethylidene-6-hydroxy-6-(hydroxymethyl)-5-methylene-3,4,5,6,9,9a1,11,13,14,14a-decahydro-[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione

- 23246-96-0

- (1,6)DIOXACYCLODODECINO(2,3,4-GH)PYRROLIZINE-2,7-DIONE, 3-ETHYLIDENE-3,4,5,6,9,11,13,14,14A,14B-DECAHYDRO-6-HYDROXY-6-(HYDROXYMETHYL)-5-METHYLENE-, (6S-(3Z,6R*,14AS*,14BS*))-

- (1,6)Dioxacyclododecino(2,3,4-gh)pyrrolizine-2,7-dione, 3-ethylidene-3,4,5,6,9,11,13,14,14a,14b-decahydro-6-hydroxy-6-(hydroxymethyl)-5-methylene-, (3Z,6S,14aR,14bR)-

- (1R,4Z,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione

- RIDDELLINE [HSDB]

- (Z)-ethylidene-hydroxy-(hydroxymethyl)-methylene-[?]dione

- CCRIS 4712

- HSDB 7147

-

- インチ: 1S/C18H23NO6/c1-3-12-8-11(2)18(23,10-20)17(22)24-9-13-4-6-19-7-5-14(15(13)19)25-16(12)21/h3-4,14-15,20,23H,2,5-10H2,1H3/b12-3-/t14-,15-,18-/m1/s1

- InChIKey: SVCNNZDUGWLODJ-RAYFHMIRSA-N

- ほほえんだ: O1C(/C(=C(/[H])\C([H])([H])[H])/C([H])([H])C(=C([H])[H])[C@](C([H])([H])O[H])(C(=O)OC([H])([H])C2=C([H])C([H])([H])N3C([H])([H])C([H])([H])[C@]1([H])[C@]32[H])O[H])=O

計算された属性

- せいみつぶんしりょう: 349.15300

- どういたいしつりょう: 349.15253745 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 25

- 回転可能化学結合数: 1

- 複雑さ: 667

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 349.4

- トポロジー分子極性表面積: 96.3

- 疎水性パラメータ計算基準値(XlogP): 0.2

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.2966 (rough estimate)

- ゆうかいてん: 197.5°C (rough estimate)

- ふってん: 483.56°C (rough estimate)

- 屈折率: 1.5740 (estimate)

- ようかいど: less than 1 mg/mL at 77° F (NTP, 1992)

- PSA: 96.30000

- LogP: 0.02320

Riddelliine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| PhytoLab | 84102-500mg |

Riddelliine |

23246-96-0 | ≥ 90.0 % | 500mg |

€14200 | 2023-10-25 | |

| A2B Chem LLC | AB22463-5mg |

[1,6]Dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione, 3-ethylidene-3,4,5,6,9,11,13,14,14a,14b-decahydro-6-hydroxy-6-(hydroxymethyl)-5-methylene-, (3Z,6S,14aR,14bR)- |

23246-96-0 | 98% | 5mg |

$1620.00 | 2024-04-20 | |

| PhytoLab | 84102-50mg |

Riddelliine |

23246-96-0 | ≥ 90.0 % | 50mg |

€1597.5 | 2023-10-25 | |

| PhytoLab | 84102-1000mg |

Riddelliine |

23246-96-0 | ≥ 90.0 % | 1000mg |

€26625 | 2023-10-25 | |

| PhytoLab | 84102-250mg |

Riddelliine |

23246-96-0 | ≥ 90.0 % | 250mg |

€7543.75 | 2023-10-25 |

Riddelliine 関連文献

-

1. Biosynthesis of riddelliine: incorporation of [3,5-14C]trachelanthamidine and [5-3H]isoretronecanol into the retronecine moiety of the alkaloidJatinder Rana,Edward Leete J. Chem. Soc. Chem. Commun. 1985 1742

-

2. Pyrrolizidine alkaloid biosynthesis. Synthesis of 3H-labelled trachelanthamidine and isoretronecanol and their incorporation into three pyrrolizidine bases (necines)Ellen K. Kunec,David J. Robins J. Chem. Soc. Perkin Trans. 1 1989 1437

-

Jun Tang,Min Cheng,Masao Hattori Anal. Methods 2012 4 2797

-

Jing Qu,Shi-Shan Yu,Dan Du,Ya-Dan Wang RSC Adv. 2013 3 10078

-

5. Subject index, 1985

-

Jeremy Robertson,Kiri Stevens Nat. Prod. Rep. 2017 34 62

-

7. Pyrrolizidine alkaloid analogues. Synthesis of macrocyclic diesters of (–)-platynecineMichael Rodgers,David J. Robins J. Chem. Soc. Perkin Trans. 1 1989 2437

-

Jeremy Robertson,Kiri Stevens Nat. Prod. Rep. 2014 31 1721

-

9. Errata

-

10. JEM News

Riddelliineに関する追加情報

Riddelliine: A Comprehensive Overview

Riddelliine, also known by its CAS number 23246-96-0, is a naturally occurring alkaloid that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound is primarily found in certain species of plants, particularly those belonging to the Ranunculaceae family. Riddelliine has been extensively studied for its pharmacological effects, and recent research has shed light on its mechanisms of action and therapeutic potential.

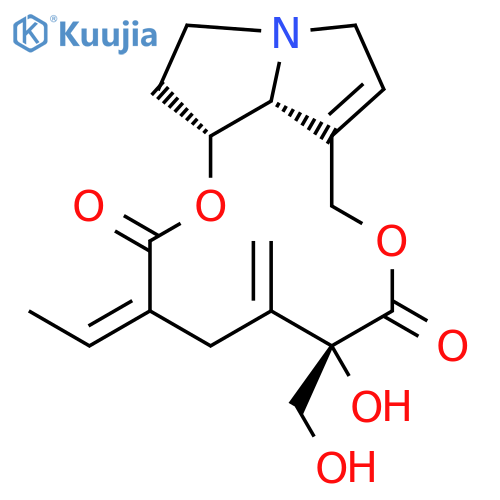

The chemical structure of riddelliine is characterized by a complex arrangement of nitrogen atoms and hydroxyl groups, which contribute to its biological activity. Researchers have identified that the compound exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for the development of novel therapeutic agents. Recent studies have also highlighted its potential role in modulating cellular signaling pathways, particularly those involved in inflammatory responses and oxidative stress.

In terms of synthesis, riddelliine can be isolated from plant sources or synthesized through chemical methods. The isolation process typically involves chromatographic techniques, while synthetic approaches often rely on multi-step reactions involving precursor compounds. These methods have been optimized in recent years to improve yield and purity, enabling researchers to conduct more detailed studies on the compound's properties.

One of the most exciting areas of research involving riddelliine is its potential application in the field of neuroprotection. Studies have shown that riddelliine can protect neurons from damage caused by oxidative stress and inflammation, which are key contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's. This neuroprotective effect is attributed to the compound's ability to inhibit pro-inflammatory cytokines and scavenge reactive oxygen species (ROS). Recent advancements in this area have led to the development of riddelliine derivatives with enhanced bioavailability and efficacy.

Beyond its neuroprotective properties, riddelliine has also been investigated for its anti-cancer potential. Preclinical studies have demonstrated that riddelliine can induce apoptosis in cancer cells while sparing normal cells, suggesting its potential as a targeted therapy for various types of cancer. The compound's ability to modulate key oncogenic pathways, such as the PI3K/AKT/mTOR pathway, has been a focal point of recent research efforts.

In addition to its pharmacological applications, riddelliine has also been explored for its role in traditional medicine. Many cultures have utilized plants containing riddelliine for their medicinal properties, particularly for treating inflammatory conditions and neurological disorders. Modern pharmacological studies are now validating these traditional uses through rigorous scientific investigation.

Despite the promising findings surrounding riddelliine, further research is needed to fully understand its mechanisms of action and optimize its therapeutic potential. Ongoing studies are focusing on improving the bioavailability of riddelliine through drug delivery systems and exploring its combination with other compounds to enhance efficacy. The integration of advanced technologies such as CRISPR-Cas9 and machine learning is expected to accelerate progress in this field.

In conclusion, Riddelliine (CAS 23246-96-0) represents a valuable natural compound with diverse biological activities and therapeutic potential. Its anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties make it a subject of intense scientific interest. As research continues to uncover new insights into its mechanisms and applications, Riddelliine holds promise as a novel agent in the development of innovative treatments for various diseases.

23246-96-0 (Riddelliine) 関連製品

- 10285-06-0((+)-Intermedine)

- 480-54-6(Retrorsine)

- 23506-96-9(2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione,5-ethyl-4,5,8,10,12,13,13a,13b-octahydro-4,5-dihydroxy-3-(1-methylethyl)-,(3R,4R,5R,13aR,13bR)- (9CI))

- 303-34-4(Lasiocarpine)

- 480-81-9(Seneciphylline)

- 15503-87-4(Usaramine)

- 130-01-8(Senecionine)

- 303-33-3(heliotrine)

- 520-68-3((+)-Echimidine)

- 315-22-0(Monocrotaline)